molecular formula C8H12N2O3S B3208535 5-Amino-2-ethoxybenzene-1-sulfonamide CAS No. 1050886-42-4

5-Amino-2-ethoxybenzene-1-sulfonamide

Cat. No.: B3208535
CAS No.: 1050886-42-4
M. Wt: 216.26 g/mol
InChI Key: ZMSODSNBTVHCJN-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzene-1-sulfonamide: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of an amino group, an ethoxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 5-Amino-2-ethoxybenzene-1-sulfonamide may involve large-scale sulfonation processes followed by purification steps such as crystallization or recrystallization to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-ethoxybenzene-1-sulfonamide can undergo oxidation reactions, often resulting in the formation of sulfonic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in substitution reactions where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: 5-Amino-2-ethoxybenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents .

Medicine: The compound’s sulfonamide group is known for its antibacterial activity, making it a candidate for the development of new antibiotics. It is also explored for its potential use in treating various medical conditions .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death . The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

    5-Amino-2-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Amino-2-propoxybenzene-1-sulfonamide: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness: 5-Amino-2-ethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group provides different steric and electronic effects compared to methoxy or propoxy groups, influencing the compound’s reactivity and interactions .

Properties

IUPAC Name

5-amino-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSODSNBTVHCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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